

# Lente Insulin: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lente**

Cat. No.: **B1263539**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lente** insulin, a historically significant intermediate-acting insulin, played a crucial role in the management of diabetes mellitus for several decades. Its unique formulation, a combination of two distinct insulin-zinc crystal forms, provided a delayed onset and prolonged duration of action compared to regular insulin. This guide offers an in-depth technical exploration of the pharmacokinetics and pharmacodynamics of **Lente** insulin, providing valuable insights for researchers and professionals in drug development. Although largely replaced by newer insulin analogs with more predictable profiles, a thorough understanding of **Lente** insulin's properties remains relevant for historical context, comparative studies, and the ongoing development of novel insulin formulations.

## Core Concepts: Composition and Formulation

**Lente** insulin is a sterile, aqueous suspension of insulin complexed with zinc. Its intermediate-acting properties are achieved by combining two types of insulin-zinc crystals:

- **Semilente:** An amorphous (non-crystalline) insulin-zinc suspension, providing a relatively rapid onset of action.
- **Ultralente:** A crystalline insulin-zinc suspension with larger crystals, resulting in a slower onset and more prolonged duration of action.

Typically, commercial preparations of **Lente** insulin contained a mixture of approximately 30% **Semilente** and 70% **Ultralente** insulin. This specific ratio was designed to provide a balance between a reasonably prompt onset and a sustained duration of effect, aiming to cover basal insulin requirements over a significant portion of the day. The zinc ions are crucial for the crystallization and stability of the insulin hexamers, which dictates the dissolution and subsequent absorption rate from the subcutaneous tissue.

## Pharmacokinetics: The Journey of Lente Insulin in the Body

The pharmacokinetic profile of **Lente** insulin is characterized by its absorption, distribution, metabolism, and excretion. These parameters are summarized in the tables below, with comparative data for NPH (Neutral Protamine Hagedorn) insulin, another intermediate-acting insulin, provided for context.

**Table 1: Pharmacokinetic Parameters of Lente Insulin**

| Parameter                  | Value                                                    | Reference(s) |
|----------------------------|----------------------------------------------------------|--------------|
| Onset of Action            | 1 - 4 hours                                              | [1]          |
| Time to Peak Effect (Tmax) | 4 - 12 hours                                             | [1]          |
| Duration of Action         | 12 - 24 hours                                            | [1]          |
| Mean Residence Time        | Variable, influenced by crystal size and injection site  |              |
| Bioavailability            | Comparable to NPH insulin                                |              |
| Half-life (apparent)       | Prolonged due to slow absorption from subcutaneous depot |              |

**Table 2: Comparative Pharmacokinetics of Lente Insulin vs. NPH Insulin**

| Parameter                               | Lente Insulin             | NPH Insulin                | Reference(s)        |
|-----------------------------------------|---------------------------|----------------------------|---------------------|
| Onset of Action                         | 1 - 4 hours               | 1 - 3 hours                | <a href="#">[1]</a> |
| Time to Peak Effect (T <sub>max</sub> ) | 4 - 12 hours              | 4 - 8 hours                | <a href="#">[1]</a> |
| Duration of Action                      | 12 - 24 hours             | 10 - 20 hours              | <a href="#">[1]</a> |
| Within-subject Variability              | Generally higher than NPH | Generally lower than Lente |                     |

**Absorption:** The absorption of **Lente** insulin from the subcutaneous tissue is the rate-limiting step in its action profile. The dissolution of the insulin-zinc crystals determines the rate at which insulin monomers become available to enter the bloodstream. The biphasic nature of the formulation, with the faster-dissolving amorphous component and the slower-dissolving crystalline component, results in its characteristic intermediate duration of action. Factors such as injection site, depth of injection, and local blood flow can influence the absorption rate and contribute to the variability in its effect.

**Distribution:** Once absorbed into the bloodstream, insulin distributes throughout the body and binds to insulin receptors on target cells, primarily in the liver, muscle, and adipose tissue.

**Metabolism and Excretion:** Insulin is primarily metabolized in the liver and, to a lesser extent, in the kidneys and muscle. It is filtered by the glomeruli and reabsorbed by the tubules in the kidneys, where it is also degraded.

## Pharmacodynamics: The Physiological Effects of Lente Insulin

The pharmacodynamics of **Lente** insulin describe its effects on the body, principally the regulation of glucose metabolism.

### Table 3: Pharmacodynamic Profile of Lente Insulin

| Parameter                           | Description                                                                                                                                             | Reference(s) |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Mechanism of Action                 | Binds to insulin receptors, activating downstream signaling pathways to promote glucose uptake and utilization, and inhibit hepatic glucose production. |              |
| Primary Effect                      | Lowering of blood glucose levels.                                                                                                                       |              |
| Secondary Effects                   | Promotion of glycogen, fat, and protein synthesis.                                                                                                      |              |
| Glucose Infusion Rate (GIR) Profile | In euglycemic clamp studies, the GIR profile reflects the time course of insulin action, showing a gradual increase, a broad peak, and a slow decline.  | [2][3]       |

## Mechanism of Action: The Insulin Signaling Pathway

Upon binding to the alpha subunit of the insulin receptor, a receptor tyrosine kinase, a conformational change is induced, leading to the autophosphorylation of tyrosine residues on the beta subunit. This activation initiates a cascade of intracellular signaling events through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.

[Click to download full resolution via product page](#)

### Insulin Signaling Pathway

The PI3K/Akt pathway is primarily responsible for the metabolic actions of insulin. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake. It also stimulates glycogen synthesis, lipid synthesis

(lipogenesis), and protein synthesis, while inhibiting glucose production (gluconeogenesis) in the liver.[4][5][6]

The Ras/MAPK pathway is mainly involved in the mitogenic effects of insulin, such as cell growth and proliferation.[7][8][9]

## Experimental Protocols

A comprehensive understanding of **Lente** insulin's pharmacokinetics and pharmacodynamics relies on robust experimental methodologies. The following sections detail two key experimental protocols used in the evaluation of insulin preparations.

### Euglycemic Clamp Technique

The euglycemic clamp is the gold standard method for assessing insulin sensitivity and the pharmacodynamic profile of insulin formulations.[10][11][12][13]

[Click to download full resolution via product page](#)

## Euglycemic Clamp Experimental Workflow

### Methodology:

- Subject Preparation: The study is typically conducted in healthy volunteers or individuals with diabetes after an overnight fast. Two intravenous catheters are inserted: one for the infusion of insulin and glucose, and another in the contralateral arm (often in a heated hand to arterialize the venous blood) for blood sampling.
- Euglycemia Maintenance: A target blood glucose level (euglycemia), usually around 90 mg/dL, is established and maintained throughout the experiment.
- Insulin Administration: A single subcutaneous dose of **Lente** insulin is administered.
- Glucose Clamping: As the subcutaneously administered insulin begins to lower blood glucose, a variable infusion of glucose is initiated. The rate of this glucose infusion (GIR) is adjusted frequently (e.g., every 5-10 minutes) based on real-time blood glucose measurements to maintain the target euglycemic level.
- Data Collection: The GIR is recorded over the entire study period (e.g., 24 hours). The GIR profile provides a direct measure of the pharmacodynamic activity of the insulin preparation over time. Blood samples are also collected periodically to measure plasma insulin concentrations, allowing for the determination of pharmacokinetic parameters.

## Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This *in vitro* assay is used to assess the function of pancreatic islets and their ability to secrete insulin in response to glucose. While not a direct measure of exogenous insulin pharmacokinetics, it is a fundamental technique in diabetes research and the development of insulin therapies.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

### Static GSIS Experimental Workflow

### Methodology:

- **Islet Isolation:** Pancreatic islets are isolated from a donor (e.g., a mouse or rat) using collagenase digestion followed by a density gradient centrifugation to purify the islets from acinar and other pancreatic tissue.
- **Islet Culture:** The isolated islets are typically cultured overnight to allow them to recover from the isolation procedure.
- **Pre-incubation:** Islets are pre-incubated in a buffer solution containing a low glucose concentration (e.g., 2.8 mM) to establish a basal state.
- **Basal Insulin Secretion:** The islets are then transferred to fresh low-glucose buffer for a defined period (e.g., 1 hour), and the supernatant is collected to measure basal insulin secretion.
- **Stimulated Insulin Secretion:** The islets are subsequently moved to a buffer containing a high glucose concentration (e.g., 16.7 mM) for another defined period, and the supernatant is collected to measure stimulated insulin secretion.
- **Insulin Measurement:** The concentration of insulin in the collected supernatants is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The stimulation index is calculated as the ratio of insulin secreted under high glucose conditions to that secreted under low glucose conditions. This provides a measure of the islets' responsiveness to glucose.

## Discontinuation and Clinical Significance

**Lente** insulin has been largely discontinued for human use in many countries. The primary reason for this is the higher intra- and inter-patient variability in its absorption and action profile compared to newer, long-acting insulin analogs such as insulin glargine and insulin detemir.[\[19\]](#) [\[20\]](#)[\[21\]](#) This variability can lead to less predictable glycemic control and an increased risk of hypoglycemia. The development of insulin analogs with flatter, more prolonged, and more reproducible time-action profiles has offered significant advantages in achieving stable basal insulin coverage.

Despite its discontinuation for human therapy, the study of **Lente** insulin's pharmacokinetics and pharmacodynamics continues to provide a valuable benchmark for the development and evaluation of new insulin formulations. Understanding the principles of insulin crystallization, dissolution, and absorption that governed **Lente** insulin's action has been instrumental in the rational design of modern insulin analogs.

## Conclusion

**Lente** insulin represents a significant milestone in the history of diabetes therapy. Its formulation as a combination of amorphous and crystalline insulin-zinc suspensions provided a crucial intermediate-acting profile that bridged the gap between short-acting and long-acting insulins. While its clinical use has diminished due to the advent of more predictable insulin analogs, a comprehensive technical understanding of its pharmacokinetic and pharmacodynamic properties remains essential for researchers and drug development professionals. The experimental methodologies developed to characterize insulins like **Lente**, such as the euglycemic clamp, continue to be the gold standard in the field. The legacy of **Lente** insulin, therefore, lies not only in its past clinical utility but also in the foundational knowledge it has provided for the ongoing innovation in insulin therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics and pharmacodynamics of subcutaneous injection of long-acting human insulin analog glargine, NPH insulin, and ultralente human insulin and continuous subcutaneous infusion of insulin lispro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. cusabio.com [cusabio.com]
- 10. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. prosciento.com [prosciento.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Static insulin secretion analysis of isolated islets [protocols.io]
- 15. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Concern over insulin drug withdrawal • healthcare-in-europe.com [healthcare-in-europe.com]
- 20. Insulin insulated: barriers to competition and affordability in the United States insulin market - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clinmedjournals.org [clinmedjournals.org]
- To cite this document: BenchChem. [Lente Insulin: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263539#lente-insulin-pharmacokinetics-and-pharmacodynamics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)